[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features an ethoxyphenyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding oxazole derivatives with higher oxidation states.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation products include oxazole derivatives with ketone or aldehyde functionalities.
- Reduction products include various alcohol derivatives.
- Substitution reactions yield a wide range of substituted oxazole compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, oxazole derivatives are known for their pharmacological activities. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The ethoxyphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol: Similar structure with a methoxy group instead of an ethoxy group.
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol: Contains a fluorine atom on the phenyl ring.
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol: Contains a chlorine atom on the phenyl ring.
Uniqueness: The presence of the ethoxy group in [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(4-ethoxyphenyl)-1,2-oxazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-15-10-5-3-9(4-6-10)12-7-11(8-14)16-13-12/h3-7,14H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPWVAJJDGNLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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